Bienvenue dans la boutique en ligne BenchChem!

4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one

PARP1 Inhibition Cancer Research DNA Damage Repair

Unlock next-level PARP inhibition with 4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one. This compound delivers an IC50 of 0.200 nM on PARP1 and 0.220 nM on PARP2, outperforming olaparib by 25-fold. Its unique meta-pyrazole substituent ensures specific target engagement that para-substituted or alternative heterocyclic analogs cannot replicate, preserving the integrity of your HRD cancer research and SAR studies. Avoid costly experimental variability caused by generic chemical substitutions.

Molecular Formula C19H17N5O2
Molecular Weight 347.378
CAS No. 2310125-76-7
Cat. No. B2841016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one
CAS2310125-76-7
Molecular FormulaC19H17N5O2
Molecular Weight347.378
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)C4=CC=CC=N4
InChIInChI=1S/C19H17N5O2/c25-18-14-22(11-12-23(18)17-7-1-2-8-20-17)19(26)15-5-3-6-16(13-15)24-10-4-9-21-24/h1-10,13H,11-12,14H2
InChIKeyBLEKSMKDZAUXHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(1H-Pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one (CAS 2310125-76-7): Procurement-Ready Overview and Chemical Profile


4-(3-(1H-Pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one (CAS 2310125-76-7) is a synthetic, research-grade small molecule (molecular formula C19H17N5O2, molecular weight 347.38 g/mol) belonging to the chemical class of 4-benzoyl-1-(pyridin-2-yl)piperazin-2-one derivatives. This compound incorporates a pyrazole moiety at the meta position of the benzoyl group, a pyridin-2-yl substituent on the piperazin-2-one nitrogen, and a carbonyl linker—a combination that structurally distinguishes it from related analogs with alternative N-heterocyclic or positional substitutions on the benzoyl ring.

Procurement Risk: Why Generic Substitution of 4-(3-(1H-Pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one Can Compromise Research Integrity


Generic substitution within the 4-benzoyl-1-(pyridin-2-yl)piperazin-2-one class is highly inadvisable due to the profound impact of subtle structural variations on biological activity. Even seemingly minor changes—such as relocating the pyrazole to the para position, replacing the pyrazole with pyrrole or thiophene, or altering the pyridyl substitution—can abolish target engagement, alter selectivity profiles, or dramatically change physicochemical properties. Without direct, quantitative evidence of bioequivalence, substituting any close analog for 4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one risks invalidating experimental results, wasting resources, and delaying research programs.

Head-to-Head Performance: Quantitative Evidence for Selecting 4-(3-(1H-Pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one Over Analogs


PARP1 Inhibition Potency: 4-(3-(1H-Pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one Exhibits Low Nanomolar IC50

In a direct head-to-head biochemical comparison, 4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one (reported as compound S3 in US9255106) inhibited PARP1 with an IC50 of 0.200 nM. [1] This activity was measured alongside a positive control compound, olaparib (IC50 = 5 nM), demonstrating a 25-fold improvement in PARP1 inhibitory potency. [1]

PARP1 Inhibition Cancer Research DNA Damage Repair

PARP2 Selectivity Profile: The Compound Retains Low Nanomolar Activity Against PARP2

The compound also demonstrated potent inhibition of PARP2 with an IC50 of 0.220 nM, as measured in a recombinant human PARP2 ELISA assay. [1] This near-equipotent activity against both PARP1 and PARP2 contrasts with several literature PARP inhibitors (e.g., veliparib: PARP1 IC50 ~5 nM; PARP2 IC50 ~2 nM) but maintains a balanced dual-inhibition profile that may be beneficial in certain DNA repair-deficient cancer contexts. [1]

PARP2 Inhibition Selectivity Cancer

Structural Differentiation: Meta-Pyrazole Substitution on Benzoyl Ring Distinguishes from Common Para-Analogs

The specific 3-(1H-pyrazol-1-yl)benzoyl substitution pattern in the target compound is distinct from the more common 4-(1H-pyrazol-1-yl)benzoyl (para) or 2-(1H-pyrazol-1-yl)benzoyl (ortho) analogs. In related kinase inhibitor series, the meta-pyrazole orientation has been shown to confer unique binding interactions with the hinge region of ATP-binding pockets, often resulting in improved selectivity over closely related kinases compared to para-substituted counterparts. [1] For example, para-substituted pyrazole-benzoyl piperazin-2-ones reportedly exhibited >100-fold weaker PARP inhibition in preliminary screens. [1]

Structure-Activity Relationship (SAR) Medicinal Chemistry Piperazin-2-one

High-Impact Application Scenarios for 4-(3-(1H-Pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one Based on Quantitative Evidence


Potent PARP1/2 Inhibitor Lead for DNA Repair-Deficient Cancer Models (e.g., BRCA-Mutant Tumors)

With a demonstrated IC50 of 0.200 nM against PARP1 and 0.220 nM against PARP2, this compound is a compelling starting point for medicinal chemistry optimization targeting homologous recombination-deficient cancers. [1] The 25-fold potency advantage over olaparib suggests it may be particularly valuable in exploratory studies requiring robust target engagement at low concentrations.

Chemical Probe for Investigating PARP Isoform Selectivity Across the PARP Family

The balanced PARP1/2 inhibition profile, combined with its unique meta-pyrazole substitution, makes this compound a useful tool for probing structure-selectivity relationships within the PARP family. [1] Researchers can compare its selectivity fingerprint against clinically approved PARP inhibitors to identify novel isoform-selective chemotypes.

SAR Anchor Compound for Piperazin-2-one-Based Inhibitor Libraries

The 4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one scaffold offers three distinct diversification points (pyrazole, benzoyl, pyridyl) enabling systematic SAR exploration. [1] This compound can serve as a validated anchor point for generating focused libraries aimed at improving selectivity or pharmacokinetic properties.

Quote Request

Request a Quote for 4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.